molecular formula C19H20N4OS2 B12012673 N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-86-0

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12012673
CAS No.: 618879-86-0
M. Wt: 384.5 g/mol
InChI Key: IPRBNSZEKWHVFG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a triazole ring, a thiophene ring, and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkyne or azide precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Final Assembly: The final compound is assembled by linking the triazole-thiophene intermediate with the 3,5-dimethylphenyl group through a sulfanyl bridge, typically using thiol-based chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, given the compound’s ability to interact with biological molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in catalysis or inhibition of metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{[4-(methyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the prop-2-en-1-yl group and the thiophene ring, which may confer unique electronic and steric properties, potentially leading to distinct reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

618879-86-0

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4OS2/c1-4-7-23-18(16-6-5-8-25-16)21-22-19(23)26-12-17(24)20-15-10-13(2)9-14(3)11-15/h4-6,8-11H,1,7,12H2,2-3H3,(H,20,24)

InChI Key

IPRBNSZEKWHVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C

Origin of Product

United States

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